![molecular formula C8H13NO2 B2646149 8-Hydroxy-5-azaspiro[3.5]nonan-6-one CAS No. 1909336-23-7](/img/structure/B2646149.png)
8-Hydroxy-5-azaspiro[3.5]nonan-6-one
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Overview
Description
8-Hydroxy-5-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.20 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-5-azaspiro[3.5]nonan-6-one is1S/C8H13NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h6,10H,1-5H2,(H,9,11)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
8-Hydroxy-5-azaspiro[3.5]nonan-6-one is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Organic Synthesis Applications
a. Building Block for Spirocyclic Compounds: The compound’s spirocyclic moiety provides a versatile scaffold for creating diverse spirocyclic molecules. Organic chemists use it as a building block to synthesize complex natural products, pharmaceuticals, and bioactive compounds.
b. Chiral Synthesis: Chirality is crucial in drug design and asymmetric synthesis. Researchers have explored the chiral properties of 8-Hydroxy-5-azaspiro[3.5]nonan-6-one for enantioselective reactions, yielding optically pure products.
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-hydroxy-5-azaspiro[3.5]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAACNFBPLMDUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-5-azaspiro[3.5]nonan-6-one |
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